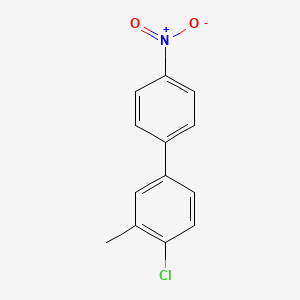
1,1'-Biphenyl, 4-chloro-3-methyl-4'-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 4-chloro-3-methyl-4’-nitro- is an organic compound that belongs to the biphenyl family It is characterized by the presence of a biphenyl core with a chlorine atom at the 4-position, a methyl group at the 3-position, and a nitro group at the 4’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4-chloro-3-methyl-4’-nitro- can be synthesized through a series of electrophilic aromatic substitution reactions. The synthesis typically involves the following steps:
Chlorination: The chlorination of biphenyl can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4-chloro-3-methyl-4’-nitro- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Biphenyl, 4-chloro-3-methyl-4’-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions, elevated temperatures.
Major Products:
Reduction: 1,1’-Biphenyl, 4-chloro-3-methyl-4’-amino-
Oxidation: 1,1’-Biphenyl, 4-chloro-3-carboxy-4’-nitro-
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 4-chloro-3-methyl-4’-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 4-chloro-3-methyl-4’-nitro- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile, reacting with nucleophiles in biological systems.
Redox Reactions: The nitro group can undergo redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-Biphenyl, 4-chloro-4’-nitro-
- 1,1’-Biphenyl, 3-methyl-4’-nitro-
- 1,1’-Biphenyl, 4-chloro-3-methyl-
Uniqueness: 1,1’-Biphenyl, 4-chloro-3-methyl-4’-nitro- is unique due to the specific combination of substituents on the biphenyl core. This unique arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
644964-43-2 |
|---|---|
Molekularformel |
C13H10ClNO2 |
Molekulargewicht |
247.67 g/mol |
IUPAC-Name |
1-chloro-2-methyl-4-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C13H10ClNO2/c1-9-8-11(4-7-13(9)14)10-2-5-12(6-3-10)15(16)17/h2-8H,1H3 |
InChI-Schlüssel |
IHTXEFFXDXIHDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B12580365.png)
![6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine](/img/structure/B12580388.png)
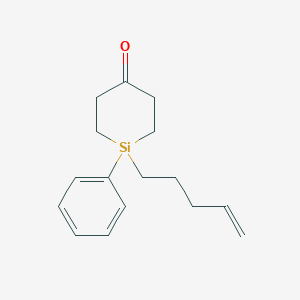
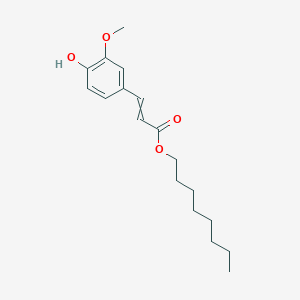

![Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-](/img/structure/B12580400.png)
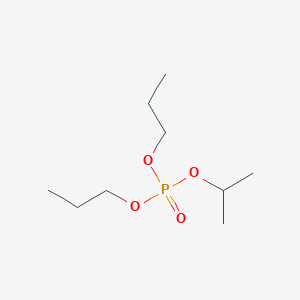
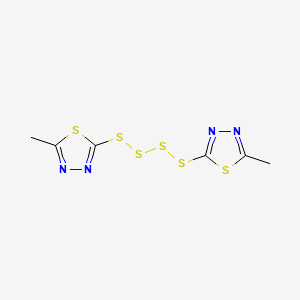
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)
silyl}butanenitrile](/img/structure/B12580435.png)
![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
